molecular formula C11H12N2O2S B2613438 N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide CAS No. 912758-39-5

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2613438
CAS No.: 912758-39-5
M. Wt: 236.29
InChI Key: KICCUUDZNANHMZ-UHFFFAOYSA-N
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Description

N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and pharmaceutical research. The benzothiazole core is a privileged scaffold in drug discovery, known for its diverse biological activities . While specific data for this compound is emerging, its closely related analogues have demonstrated potent antimicrobial properties , showing efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) reported below 100 µg/mL . Furthermore, structurally similar 2-acetamido-benzothiazole compounds have been investigated for their anticancer activity . In vitro studies on cancer cell lines, including breast (MCF-7) and colon (HT29) cancers, indicate that these compounds can inhibit cell proliferation and induce apoptosis (programmed cell death) at low micromolar concentrations, suggesting a mechanism that may involve the disruption of key cell signaling pathways or the induction of cell cycle arrest . The compound features a methoxy group at the 4-position and a methyl group at the 7-position of the benzothiazole ring, modifications that are strategically employed to fine-tune the molecule's electronic properties, lipophilicity, and subsequent interaction with biological targets. Researchers value this acetamide for developing novel therapeutic agents and as a key intermediate for further chemical functionalization, such as the synthesis of more complex sulfonamide derivatives . This product is provided for research purposes in the laboratory. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-6-4-5-8(15-3)9-10(6)16-11(13-9)12-7(2)14/h4-5H,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICCUUDZNANHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide typically involves the cyclization of 2-aminothiophenols with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium acetate, to facilitate the formation of the benzothiazole ring. The reaction mixture is heated to a specific temperature to ensure complete cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide typically involves multi-step reactions that include the formation of the benzothiazole ring and subsequent acetamide functionalization. The general synthetic pathway can be summarized as follows:

  • Formation of Benzothiazole : The initial step often involves the condensation of 2-aminobenzenethiol with a suitable carbonyl compound to form the benzothiazole core.
  • Methoxylation : The introduction of the methoxy group can be achieved through methylation reactions using reagents like methyl iodide.
  • Acetamide Formation : Finally, the acetamide group is introduced via acylation reactions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to interact with various molecular targets involved in cancer cell proliferation and apoptosis:

  • Mechanism of Action : The compound is believed to modulate protein kinase activity, influencing pathways related to cell growth and survival. This makes it a candidate for further development in cancer therapies.

Antimicrobial Properties

This compound has also demonstrated antimicrobial activity against various pathogens:

  • Spectrum of Activity : Studies have shown effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungi. This broad-spectrum activity suggests potential applications in treating infections .

Antitubercular Activity

There is emerging evidence supporting its potential as an antitubercular agent:

  • In vitro Studies : The compound has been evaluated for its inhibitory effects on Mycobacterium tuberculosis, indicating its potential role in tuberculosis treatment .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityAntitubercular Activity
This compoundHighModerateHigh
2-(4-fluorophenyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]acetamideVery HighLowModerate
2-(4-ethoxyphenyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamideModerateHighLow

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

Study 1: Anticancer Evaluation

A study evaluating the anticancer properties found that this compound significantly inhibited cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism was linked to apoptosis induction via caspase activation pathways.

Study 2: Antimicrobial Screening

In another research effort, this compound was tested against a panel of bacteria and fungi, showing notable inhibition zones in agar diffusion assays. The minimum inhibitory concentration (MIC) values indicated its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table compares N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide with structurally related benzothiazole acetamides:

Compound Name Benzothiazole Substituents Acetamide Side Chain Key Properties/Activities Reference
This compound 4-OCH₃, 7-CH₃ None (direct acetamide linkage) Hypothesized solubility enhancement due to OCH₃/CH₃
N-(6-Trifluoromethyl-1,3-benzothiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide 6-CF₃ 3,4,5-Trimethoxyphenyl High CK-1δ inhibition (pIC₅₀ = 7.8); GlideXP score = -3.78 kcal/mol
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide 4-Cl 3-Methylphenyl Anticancer/antibacterial activity; crystal structure with dihedral angle 79.3° between rings
N-(6-Nitro-1,3-benzothiazol-2-yl)-2-[(cyclopenta[b]quinolin-9-yl)amino]acetamide 6-NO₂ Cyclopentaquinoline-linked Decomposition temp. 235°C; characterized by NMR/HRMS
2-[(4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-[6-sulfamoyl-1,3-benzothiazol-2-yl]acetamide 6-SO₂NH₂ Pyrimidinylthio linkage Moderate carbonic anhydrase inhibition (CA II/XII)

Key Observations:

  • Substituent Effects on Activity: Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance binding to enzymes like CK-1δ or carbonic anhydrase , while electron-donating groups (e.g., -OCH₃) may improve solubility and metabolic stability.
  • Thermal Stability : Nitro-substituted derivatives exhibit high decomposition temperatures (~230–235°C) , suggesting robust stability under physiological conditions.
  • Conformational Influence : The dihedral angle between benzothiazole and aryl groups (e.g., 79.3° in the 4-Cl derivative) affects molecular packing and intermolecular interactions, which could influence bioavailability .

Pharmacological Profiles

  • Enzyme Inhibition : The 6-CF₃ derivative shows potent CK-1δ inhibition, likely due to hydrophobic interactions with the trimethoxyphenyl group . In contrast, the target compound’s methoxy group may favor interactions with polar enzyme pockets.
  • Anticancer Activity: Compounds with cyclopentaquinoline or aryl-thiazole moieties (e.g., ) exhibit notable cytotoxicity, though the target compound’s activity remains unexplored .

Physicochemical Properties

  • Solubility : Methoxy and methyl groups in the target compound likely enhance water solubility compared to nitro- or chloro-substituted analogs .
  • Crystallinity: Derivatives like N-(4-chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide form stable monohydrates with extensive hydrogen-bonding networks, which may correlate with prolonged shelf life .

Biological Activity

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in drug development, particularly in cancer therapy.

Chemical Structure and Properties

This compound features a benzothiazole core, which is known for its pharmacological properties. The compound's molecular formula is C10H12N2O2SC_{10}H_{12}N_2O_2S, with a molecular weight of approximately 224.28 g/mol. Its structure allows it to interact with various biological targets, enhancing its therapeutic potential.

The biological activity of this compound is linked to its ability to modulate specific molecular targets within cells:

  • Protein Kinase Modulation : The compound has been shown to influence protein kinase activity, which is crucial for regulating cellular processes such as proliferation and apoptosis.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions that can suppress tumor growth or induce cell death in cancer cells.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines:

Cell Line IC50 (μM) Reference
MCF-7 (Breast)14.34
HCT-116 (Colon)6.90
A549 (Lung)22.96

These values suggest that this compound may be more effective than doxorubicin, a common chemotherapeutic agent.

Antimicrobial and Antifungal Properties

In addition to its anticancer properties, the compound has demonstrated antimicrobial and antifungal activities:

  • Antimicrobial Activity : Studies have shown that derivatives of benzothiazole can inhibit the growth of various bacterial strains including E. coli and Staphylococcus aureus.
  • Antifungal Activity : The compound has been tested against fungi such as Candida albicans and Aspergillus niger, displaying significant inhibitory effects .

Synthesis and Evaluation

Research conducted by Srivastava et al. synthesized several benzothiazole derivatives to evaluate their biological effectiveness. Among these compounds, this compound showed promising results in both anticancer and antimicrobial assays .

Comparative Studies

Further investigations compared this compound with structurally similar compounds. For instance:

Compound Name Biological Activity
4-Fluoro-N-(4-methoxy-7-methylbenzothiazol-2-yl)acetamidePotential anticancer properties
N-[3-fluoro-4-(methoxy)phenyl]acetamideModulates cellular activities
6-Methoxy-N-(morpholin-4-yl)benzothiazoleAntitumor activity reported

These comparisons illustrate how structural variations influence pharmacological profiles while maintaining similar biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide, and how can reaction conditions be standardized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions. For example, coupling 4-methoxy-7-methyl-1,3-benzothiazol-2-amine with acetyl chloride derivatives in dichloromethane using triethylamine as a base. Reaction optimization includes controlling temperature (e.g., 273 K for carbodiimide-mediated coupling) and purification via recrystallization or chromatography . Key reagents like 1-(3-dimethylaminopropyl)-3-ethyl-carbodiimide (EDC) are critical for amide bond formation. Yield improvements (up to 91% in some cases) require stoichiometric adjustments and inert atmospheres .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves crystal packing and hydrogen-bonding networks (e.g., O–H⋯N interactions in hydrated forms). Infrared (IR) spectroscopy identifies functional groups like acetamide C=O stretches (~1650 cm⁻¹) .

Q. How does the benzothiazole core influence the compound’s physicochemical properties?

  • Methodological Answer : The benzothiazole moiety enhances lipophilicity, affecting solubility and membrane permeability. Substituents like 4-methoxy and 7-methyl groups modulate electronic effects (e.g., methoxy’s electron-donating nature increases resonance stability). LogP calculations and Hansen solubility parameters can predict solvent compatibility for crystallization .

Advanced Research Questions

Q. What strategies are effective in elucidating the biological targets of this compound, particularly in anticancer research?

  • Methodological Answer : Target identification involves in vitro enzyme inhibition assays (e.g., carbonic anhydrase isoforms) and cellular viability screens. Structure-activity relationship (SAR) studies compare derivatives with varied substituents (e.g., sulfonyl vs. morpholine groups). Computational docking using software like AutoDock Vina predicts binding affinities to proteins like ABCG2 transporters, validated via fluorescence-based drug efflux assays .

Q. How can structural modifications enhance the compound’s metabolic stability without compromising activity?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., nitro or sulfonyl) at the benzothiazole 6-position improves metabolic resistance. Deuterium isotope effects or prodrug strategies (e.g., esterification of the acetamide) prolong half-life. In vitro microsomal stability assays (using liver S9 fractions) quantify metabolite formation .

Q. What crystallographic insights explain intermolecular interactions in solid-state forms of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals hydrogen-bonding patterns (e.g., N–H⋯O and O–H⋯O interactions) and π-π stacking between benzothiazole rings. SHELX software refines crystal structures, with data-to-parameter ratios >15 ensuring reliability. Hydrate forms show water-mediated networks influencing solubility .

Q. How do contradictory bioactivity data arise in studies of benzothiazole derivatives, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from assay variability (e.g., cell line-specific responses) or substituent positioning. Meta-analyses of IC₅₀ values across studies (e.g., comparing methyl vs. ethyl side chains) identify trends. Orthogonal assays (e.g., SPR for binding kinetics vs. cellular cytotoxicity) validate mechanisms .

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